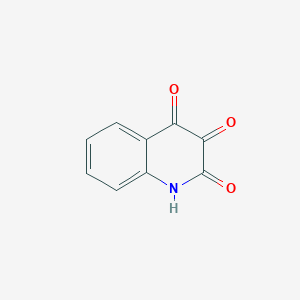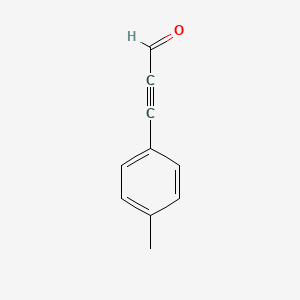
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid
Overview
Description
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, an oxazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the propanoic acid moiety can be added through esterification followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the oxazole ring.
4-Chlorocinnamic acid: Contains a chlorophenyl group but has a different backbone.
4-Chlorophenylacetic acid: Similar chlorophenyl group but different side chain.
Uniqueness
3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89150-09-4 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
ALVAZNQNOCUYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,8-Naphthyridin-4-amine, 7-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8747982.png)



![N-[4-(2-oxoethyl)cyclohexyl]acetamide](/img/structure/B8747993.png)
![{[3-(Trifluoromethoxy)phenyl]methyl}boronic acid](/img/structure/B8748002.png)
![(3R,3aR)-rel-2-acetyl-3,3a,4,5-tetrahydro-3-(4-methoxyphenyl)-8-methoxy-2H-benz[g]indazole](/img/structure/B8748003.png)
